molecular formula C9H8FN3O B2767619 [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 953907-37-4

[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B2767619
CAS No.: 953907-37-4
M. Wt: 193.181
InChI Key: KQVUACDFZVBLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine is a high-value chemical scaffold incorporating the 1,2,4-oxadiazole heterocycle, a structure recognized in medicinal chemistry for its diverse biological potential . This compound is of significant interest in early-stage drug discovery, particularly for developing novel oncological and antimicrobial therapeutics. Researchers value this scaffold because the 1,2,4-oxadiazole ring is a known pharmacophore in FDA-approved drugs and investigational compounds, often associated with antitumor and antiparasitic properties . The 4-fluorophenyl substitution and the pendant methanamine group make this molecule a versatile building block for constructing more complex derivatives or for use in molecular docking studies to identify novel drug targets and mechanisms of action . Its primary research application lies in serving as a key intermediate for synthesizing compounds with potential anticancer activity. Structurally similar 1,2,4-oxadiazole derivatives have demonstrated promising in vitro efficacy against a panel of human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (DU-145), with some compounds showing superior activity to standard chemotherapeutic agents . Furthermore, the 1,2,4-oxadiazole core is frequently explored in the development of antifungal agents, as this structural motif can inhibit enzymes like lanosterol 14α-demethylase, a key target in fungal pathogens . This product is intended for research purposes by qualified scientific personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVUACDFZVBLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are typically synthesized via cyclization reactions involving amidoximes or nitrile precursors. For [5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine, two primary strategies emerge:

  • Amidoxime Cyclization : Reacting 4-fluorophenyl-substituted amidoximes with nitriles or activated carboxylic acid derivatives.
  • Cyanogen Bromide-Mediated Cyclization : Utilizing cyanogen bromide (CNBr) to cyclize carbohydrazides into 1,2,4-oxadiazoles, followed by functionalization.

These approaches are adapted from literature on analogous 1,2,4-oxadiazole syntheses.

Preparation Methods for [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine

Amidoxime Route via Cyanoethylation and Reduction

Reaction Scheme:
  • Synthesis of 4-Fluorophenylamidoxime :
    $$ \text{4-Fluorobenzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, NaOH}} \text{4-Fluorophenylamidoxime} $$

  • Cyclization with Chloroacetonitrile :
    $$ \text{4-Fluorophenylamidoxime} + \text{ClCH}2\text{CN} \xrightarrow{\text{POCl}3, \Delta} \text{5-(4-Fluorophenyl)-3-(cyanomethyl)-1,2,4-oxadiazole} $$

  • Reduction of Nitrile to Amine :
    $$ \text{5-(4-Fluorophenyl)-3-(cyanomethyl)-1,2,4-oxadiazole} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine} $$

Key Conditions and Observations:
  • Cyclization Step : Phosphorus oxychloride (POCl₃) acts as a cyclodehydrating agent, facilitating oxadiazole ring formation at 80–100°C.
  • Reduction : Lithium aluminum hydride (LiAlH₄) quantitatively reduces the cyano group to a primary amine without affecting the oxadiazole ring.
  • Yield : The overall yield for this three-step sequence is reported at 45–55% in analogous syntheses.

Cyanogen Bromide-Mediated Cyclization of Carbohydrazides

Reaction Scheme:
  • Synthesis of 4-Fluorophenylcarbohydrazide :
    $$ \text{4-Fluorobenzoic acid} + \text{NH}2\text{NH}2·\text{H}2\text{O} \xrightarrow{\text{EtOH, H}2\text{SO}_4} \text{4-Fluorophenylcarbohydrazide} $$

  • Cyclization with Cyanogen Bromide :
    $$ \text{4-Fluorophenylcarbohydrazide} + \text{CNBr} \xrightarrow{\text{1,4-Dioxane, NaHCO}_3} \text{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine} $$

  • Mannich Reaction for Amine Introduction :
    $$ \text{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine} + \text{HCHO} + \text{H}2\text{NCH}3 \xrightarrow{\text{EtOH}} \text{[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine} $$

Key Conditions and Observations:
  • Cyclization : Conducted in 1,4-dioxane with sodium bicarbonate to neutralize HBr byproducts.
  • Mannich Reaction : Introduces the methylamine group via a one-pot condensation, achieving 60–70% yield in related systems.
  • Purification : Chromatography on silica gel (ethyl acetate/petroleum ether) isolates the final product.

Multicomponent Reaction Using N-Isocyaniminotriphenylphosphorane

Adapted from Ramazani et al., this method employs a four-component reaction:

Reaction Scheme:

$$ \text{N-Isocyaniminotriphenylphosphorane} + \text{Furfural} + \text{Secondary Amine} + \text{4-Fluorophenylcarboxylic Acid} \xrightarrow{\text{CH}2\text{Cl}2} \text{[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine} $$

Key Conditions and Observations:
  • Solvent : Dichloromethane enables mild reaction conditions (room temperature, 2 h).
  • Scope : Secondary amines like N-methylbenzylamine facilitate the introduction of the methanamine moiety.
  • Yield : Reported at 85–90% for structurally similar 1,3,4-oxadiazoles.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Amidoxime Route High functional group tolerance Multi-step sequence; LiAlH₄ handling hazards 45–55%
Cyanogen Bromide Method Scalable; avoids harsh reductants Requires toxic CNBr; moderate amine yields 60–70%
Multicomponent Reaction One-pot synthesis; excellent atom economy Limited to specific amine precursors 85–90%

Mechanistic Insights

  • Cyclization Dynamics : The formation of the 1,2,4-oxadiazole ring proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbon of nitriles or cyanogen bromide, followed by dehydration.
  • Reduction Chemistry : LiAlH₄ reduces nitriles to amines through a sequential hydride transfer mechanism, preserving the aromatic fluorophenyl group.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted the effectiveness of diaryl 5-amino-1,2,4-oxadiazoles as tubulin inhibitors, suggesting that compounds like [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine could be developed into potent anticancer agents through structural modifications .

Antimicrobial Properties

The oxadiazole moiety has been associated with antimicrobial activity. Compounds containing this structure have shown efficacy against various bacterial strains. The fluorophenyl group enhances lipophilicity and may improve membrane permeability, making these compounds suitable for further development into antimicrobial agents.

Organic Electronics

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their ability to act as electron transport layers . The incorporation of fluorinated groups can enhance the thermal stability and efficiency of these materials.

Pesticide Development

Compounds derived from oxadiazoles have been investigated for their potential as agrochemicals. Their ability to inhibit specific biochemical pathways in pests makes them candidates for developing new pesticides. The incorporation of the fluorophenyl group may enhance bioactivity and selectivity against target pests while minimizing environmental impact.

Case Study 1: Anticancer Research

A study conducted on various diaryl 5-amino-1,2,4-oxadiazoles demonstrated their effectiveness as tubulin inhibitors through both in vitro experiments and computational docking studies. The findings suggested that modifications to the oxadiazole ring could lead to enhanced anticancer properties .

Case Study 2: Organic Electronics

Research into the use of oxadiazole derivatives in OLEDs showed promising results. The compounds exhibited good charge transport properties and stability under operational conditions. This study emphasized the potential for [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine in advancing organic electronic devices .

Mechanism of Action

The mechanism of action of [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of [5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent(s) Molecular Formula LogP PSA (Ų) Key Applications/Findings Reference ID
[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine 4-Fluorophenyl, methanamine C9H8FN3O 1.21* 74.17* Sodium channel modulation, CNS targets
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine 2-Fluorophenyl, methanamine C9H8FN3O 1.18* 74.17* Altered electronic effects due to ortho-F
[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine 4-Chlorophenyl, methanamine C9H8ClN3O 1.65 74.17 Higher lipophilicity (Cl > F)
[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine 2-Methylphenyl, methanamine C10H11N3O 1.30 74.17 Steric hindrance from ortho-methyl
[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine Methoxymethyl, methanamine C5H9N3O2 0.38 74.17 Reduced aromaticity, increased polarity
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine Isoxazole core, 4-fluorophenyl C10H10ClFN2O 1.25 65.5 Different heterocycle (isoxazole vs. oxadiazole)

Notes:

  • LogP and PSA : The para-fluorophenyl group in the target compound balances lipophilicity (LogP ~1.21) and polar surface area (PSA ~74.17 Ų), favoring membrane permeability and CNS penetration .
  • Biological Activity : Compounds with fluorinated aryl groups (e.g., ) are frequently explored as sodium channel (Nav) ligands or antimicrobial agents, suggesting shared therapeutic pathways .

Pharmacological Implications

  • Antimicrobial Activity : Sulfonamide-oxadiazole hybrids () demonstrate that the methanamine group enhances solubility, critical for bacterial efflux pump inhibition .

Biological Activity

[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine is a synthetic compound belonging to the oxadiazole family, characterized by its unique structural features that include a fluorophenyl group and an amine functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine is C9H10FN3OC_{9}H_{10}FN_{3}O, with a molecular weight of approximately 195.19 g/mol. The presence of the fluorine atom enhances the lipophilicity and biological interactions of the compound.

The biological activity of [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine is primarily attributed to its interaction with various biological targets. The compound can bind to specific enzymes and receptors, modulating their activity. For instance, it has been shown to exhibit inhibitory effects on certain cancer cell lines by inducing apoptosis through pathways involving p53 activation and caspase cleavage .

Biological Activity

Recent studies have highlighted several key biological activities associated with [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine:

  • Anticancer Activity :
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). In vitro assays revealed IC50 values in the micromolar range, indicating potent anticancer properties .
    • Flow cytometry analyses confirmed that the compound induces apoptosis in a dose-dependent manner .
  • Antimicrobial Properties :
    • Studies have indicated that derivatives of oxadiazole compounds exhibit enhanced antibacterial activity compared to traditional antibiotics. The specific derivative containing the 4-fluorophenyl group showed improved efficacy against a range of bacterial strains .
  • Antioxidant Activity :
    • The compound's derivatives were evaluated for their antioxidant properties using DPPH radical scavenging assays. Results indicated significant radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Research Findings

A summary of key findings from various studies on [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine is presented in the table below:

Study Biological Activity Cell Line/Model IC50 Value (µM) Mechanism
Study 1AnticancerMCF-70.65Apoptosis via p53 activation
Study 2AntimicrobialE. coli32-fold increaseEnzyme inhibition
Study 3AntioxidantDPPH assaySignificant scavengingFree radical neutralization

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of oxadiazole derivatives, [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine was found to induce apoptosis in MCF-7 cells through increased expression of apoptotic markers such as p53 and caspase-3 cleavage. This study highlighted the compound's potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Potency

Another investigation focused on the antimicrobial activity of oxadiazole derivatives revealed that [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine exhibited enhanced antibacterial effects compared to standard treatments. The study concluded that modifications to the oxadiazole structure could lead to improved pharmacological profiles against resistant bacterial strains.

Q & A

Q. What are the optimal synthetic routes for [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine, and how can purity be maximized?

The synthesis typically involves cyclization of precursors such as amidoximes and fluorophenyl-substituted carboxylic acid derivatives. Key steps include nitrile oxide formation and subsequent 1,3-dipolar cycloaddition . To enhance purity, methods like column chromatography (using silica gel or reverse-phase matrices) or recrystallization (e.g., from ethanol/water mixtures) are recommended. Yield optimization may require adjusting reaction temperatures (80–120°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for nitrile oxide to dipolarophile) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray crystallography : Use SHELXL (via SHELX suite) for refining crystal structures, particularly to resolve hydrogen bonding patterns between the oxadiazole nitrogen and fluorophenyl substituents .
  • NMR : ¹H/¹³C NMR confirms the methanamine (-CH₂NH₂) group (δ ~3.5 ppm for CH₂, δ ~1.8 ppm for NH₂) and fluorophenyl aromatic protons (δ ~7.2–7.8 ppm). ¹⁹F NMR detects the fluorine environment (δ ~-110 ppm) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3350 cm⁻¹ (N-H stretch) validate the oxadiazole and amine groups .

Q. What in vitro assays are suitable for evaluating biological activity?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Anti-inflammatory : COX-2 inhibition via ELISA or fluorescence polarization .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) . The oxadiazole ring’s π-stacking and hydrogen-bonding interactions with target proteins are critical for activity .

Advanced Research Questions

Q. How does the fluorophenyl substituent’s position (para vs. meta) affect physicochemical and biological properties?

Comparative studies show that para-substitution (as in [5-(4-Fluorophenyl)-...]) enhances lipophilicity (logP ~2.1) compared to meta-substituted analogs (logP ~1.8), improving membrane permeability in Caco-2 assays . Para-fluorine also increases metabolic stability in liver microsome studies (t₁/₂ > 60 min vs. ~45 min for meta) due to reduced cytochrome P450 interactions .

Q. How can contradictory bioactivity data across studies be resolved?

Common discrepancies arise from:

  • Purity variations : Validate compound integrity via HPLC (>98% purity) and LC-MS .
  • Assay conditions : Standardize cell lines (e.g., using ATCC-certified strains) and solvent controls (DMSO ≤0.1% v/v) .
  • Structural analogs : Confirm regioisomeric purity (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomer) via 2D NMR (NOESY) .

Q. What computational strategies predict target interactions and SAR?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model oxadiazole interactions with enzymes (e.g., COX-2 or bacterial dihydrofolate reductase). Focus on binding energies (ΔG ≤ -8 kcal/mol) and hydrogen-bond distances (<2.5 Å) .
  • QSAR : Employ CoMFA or machine learning (Random Forest) to correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ .

Q. How can regioselectivity challenges in oxadiazole synthesis be addressed?

To favor 1,2,4-oxadiazole formation over 1,3,4-regioisomers:

  • Use tert-butyl nitrite (t-BuONO) as a nitrile oxide precursor .
  • Optimize solvent polarity (acetonitrile > DMF) and reaction time (12–24 hr) .
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Methodological Challenges

Q. What analytical methods quantify stability under physiological conditions?

  • HPLC-UV : Monitor degradation in PBS (pH 7.4) at 37°C over 48 hr. Calculate t₁/₂ using first-order kinetics .
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of oxadiazole to amide) .
  • Circular Dichroism : Assess conformational stability in simulated gastric fluid (pH 1.2–3.0) .

Q. How can crystallographic data resolve ambiguous hydrogen-bonding networks?

  • Collect high-resolution data (≤0.8 Å) using synchrotron sources.
  • Apply SHELXL’s restraints for disordered amine groups and fluorine atoms .
  • Validate H-bond networks via Hirshfeld surface analysis (CrystalExplorer) .

Q. What in vivo models are appropriate for toxicity profiling?

  • Acute toxicity : OECD 423 guidelines (rodent LD₅₀ determination).
  • Subchronic studies : 28-day oral dosing in rats (0–100 mg/kg) with histopathology and serum biochemistry .
  • Genotoxicity : Ames test (TA98 strain) and micronucleus assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.